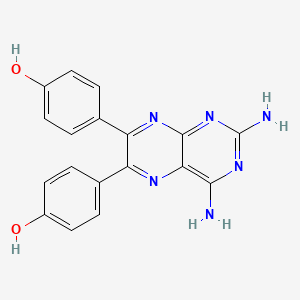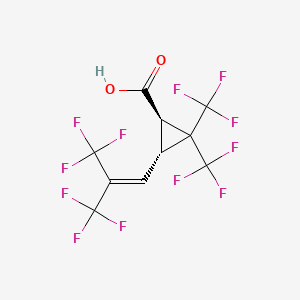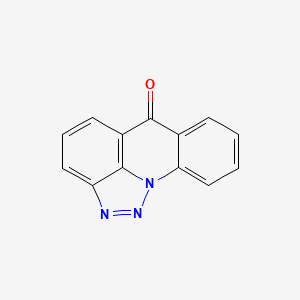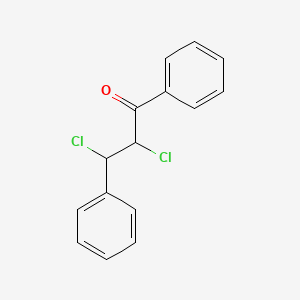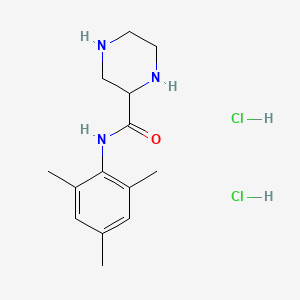
2-Piperazinecarboxanilide, 2',4',6'-trimethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride is a chemical compound with the molecular formula C14H21N3O.2ClH and a molecular weight of 320.30 . It is also known by other names such as 2-Piperazinecarboxamide, N-(2,4,6-trimethylphenyl)-, dihydrochloride . This compound is characterized by the presence of a piperazine ring and a trimethylphenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride involves several steps. One common method includes the reaction of 2,4,6-trimethylaniline with piperazine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the trimethylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.
Aplicaciones Científicas De Investigación
2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with GABA receptors, leading to various physiological effects. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in key biological processes .
Comparación Con Compuestos Similares
2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride can be compared with other similar compounds such as:
1,4-diethyl-N-(2,4,6-trimethylphenyl)piperazine-2-carboxamide nitrate: This compound shares a similar piperazine and trimethylphenyl structure but differs in its functional groups and overall molecular weight.
Piperazine derivatives: Other piperazine-based compounds may have different substituents on the piperazine ring or the aromatic group, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
36371-19-4 |
|---|---|
Fórmula molecular |
C14H23Cl2N3O |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-(2,4,6-trimethylphenyl)piperazine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-9-6-10(2)13(11(3)7-9)17-14(18)12-8-15-4-5-16-12;;/h6-7,12,15-16H,4-5,8H2,1-3H3,(H,17,18);2*1H |
Clave InChI |
BRYYFHODWLMSIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2CNCCN2)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


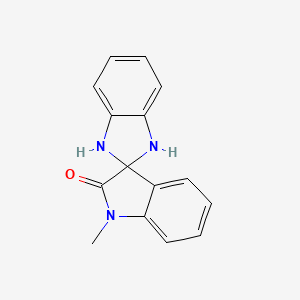
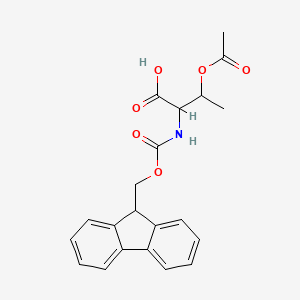


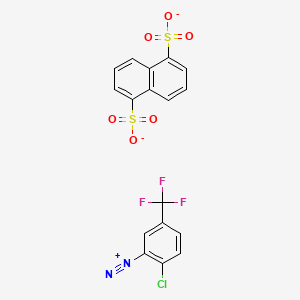
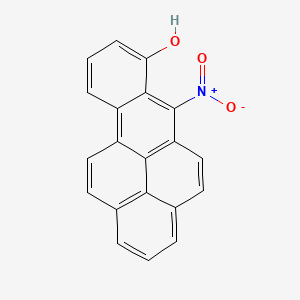

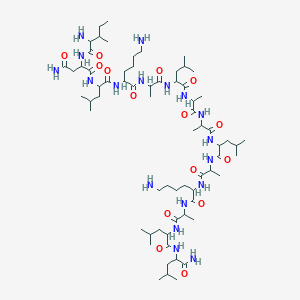
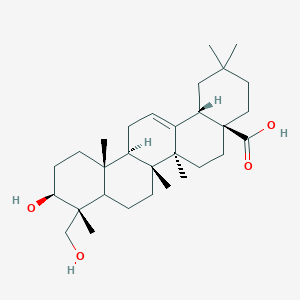
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
